![molecular formula C18H14N4O6 B12640967 2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol CAS No. 919779-66-1](/img/structure/B12640967.png)
2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol is an organic compound with a complex structure that includes both nitro and hydroxy functional groups
Preparation Methods
The synthesis of 2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol typically involves the reaction of 2,4-dinitroaniline with 2-hydroxyaniline under specific conditions. The reaction is usually carried out in a solvent such as methanol, with the mixture being stirred and refluxed for several hours . The progress of the reaction can be monitored using thin-layer chromatography (TLC).
Chemical Reactions Analysis
2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in the phenol ring makes the compound highly reactive towards electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate and reducing agents like titanium(III) chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol involves its ability to undergo redox reactions. The compound can accept and donate electrons, forming radical anions and hydroquinone radical dianions . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Comparison with Similar Compounds
2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol can be compared with other similar compounds such as:
2-Anilino-1,4-naphthoquinone: Both compounds have anilino groups and can undergo similar redox reactions.
2-Phenoxy-1,4-naphthoquinone: This compound also has a phenoxy group and exhibits similar biological activities.
2,3-Diphenoxy-1,4-naphthoquinone: Similar in structure but with additional phenoxy groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
919779-66-1 |
|---|---|
Molecular Formula |
C18H14N4O6 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-[5-(2-hydroxyanilino)-2,4-dinitroanilino]phenol |
InChI |
InChI=1S/C18H14N4O6/c23-17-7-3-1-5-11(17)19-13-9-14(20-12-6-2-4-8-18(12)24)16(22(27)28)10-15(13)21(25)26/h1-10,19-20,23-24H |
InChI Key |
KFLBXRITNCZFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
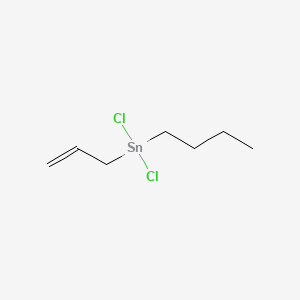
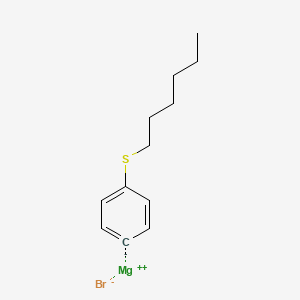
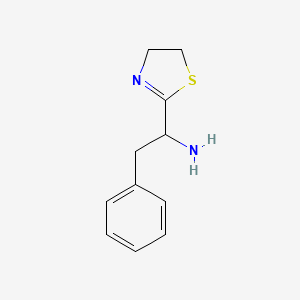

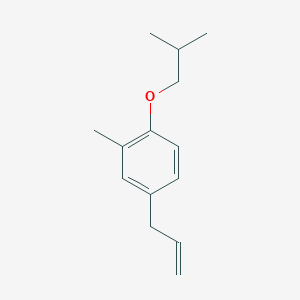
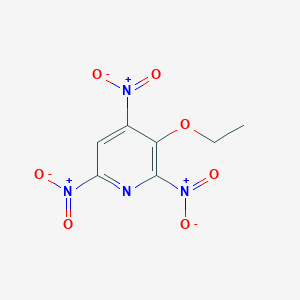
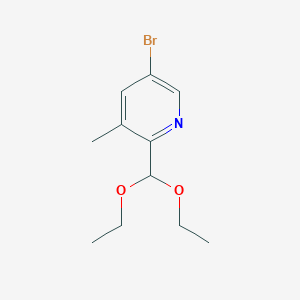
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
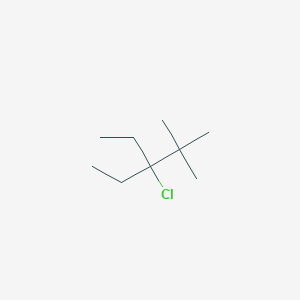

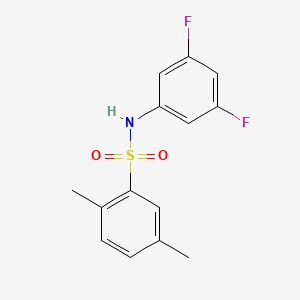
![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)
